3-Bromo-5-(bromomethyl)pyridine
Overview
Description
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with bromine and bromomethyl groups, respectively
Mechanism of Action
Target of Action
3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound . It is primarily used as a building block in organic synthesis . The primary targets of this compound are the reactant molecules in the synthesis reactions where it is used. For instance, it can be used in the preparation of ether ligands .
Mode of Action
The mode of action of this compound depends on the specific reaction it is involved in. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitutions . In these reactions, the bromine atoms in the molecule serve as leaving groups, making the compound reactive towards nucleophiles .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the transmetalation of an organoboron reagent to a palladium catalyst, followed by the coupling of this organopalladium species with an electrophile .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it can be used to prepare ether ligands . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of other reactants and catalysts, and the specific synthetic procedure used . For instance, Suzuki–Miyaura coupling reactions require a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)pyridine typically involves the bromination of 5-methylpyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The overall yield of this process can be optimized by controlling the reaction temperature and the molar ratio of reagents.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be achieved through a multi-step process starting from 5-methylnicotinic acid. This method involves the conversion of 5-methylnicotinic acid to its corresponding acid chloride using thionyl chloride, followed by reduction with sodium borohydride to obtain 5-methylpyridine. Subsequent bromination with NBS in the presence of AIBN yields this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Suzuki-Miyaura Coupling: The bromine atom at the 3rd position can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with functional groups like azides, thiols, and amines.
Suzuki-Miyaura Coupling:
Scientific Research Applications
3-Bromo-5-(bromomethyl)pyridine is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is employed in the preparation of functional materials, including liquid crystals and polymers with specific electronic properties.
Biological Studies: The compound is used as a precursor in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-methylpyridine: Has a different substitution pattern, affecting its reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: Used in similar cross-coupling reactions but with different electronic properties.
Uniqueness
3-Bromo-5-(bromomethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which provide dual reactive sites for various chemical transformations. This dual functionality enhances its versatility in synthetic applications compared to similar compounds.
Biological Activity
3-Bromo-5-(bromomethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrN. Its structure features a pyridine ring substituted with bromine atoms, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing brominated pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar pyridine derivatives demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several brominated pyridines. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, which is comparable to other known antimicrobial agents.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 50 | E. coli |
5-Bromo-2-methylpyridine | 40 | Staphylococcus aureus |
4-Bromo-3-methylpyridine | 60 | Pseudomonas aeruginosa |
Anticancer Properties
The anticancer potential of brominated pyridines has been documented in various studies. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines.
The mechanism involves the compound's ability to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and subsequent apoptosis. For example, in vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability.
Research Findings
- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, a series of brominated pyridine derivatives were synthesized and tested for their antitumor activity. The results showed that compounds with multiple bromine substitutions exhibited enhanced cytotoxicity against various cancer cell lines, including lung and breast cancer cells .
- Biofilm Inhibition : Another study highlighted the potential of brominated pyridines in inhibiting biofilm formation by pathogenic bacteria. The compound demonstrated a biofilm inhibition percentage of over 70% against Staphylococcus aureus, indicating its utility in preventing infections associated with biofilms .
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDEUJYFUHVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565664 | |
Record name | 3-Bromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145743-85-7 | |
Record name | 3-Bromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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